4-(Benzylthio)-6-fluorocinnoline
Overview
Description
4-(Benzylthio)-6-fluorocinnoline is a heterocyclic compound that contains a cinnoline core substituted with a benzylthio group at the 4-position and a fluorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)-6-fluorocinnoline typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as o-nitrobenzylamines or o-aminobenzonitriles, under acidic or basic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions. For example, the reaction of a cinnoline derivative with benzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)-6-fluorocinnoline can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted cinnoline derivatives.
Scientific Research Applications
4-(Benzylthio)-6-fluorocinnoline has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anticancer and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur and fluorine atoms.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(Benzylthio)-6-fluorocinnoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(Benzylthio)-6-chlorocinnoline: Similar structure but with a chlorine atom instead of fluorine.
4-(Benzylthio)-6-bromocinnoline: Similar structure but with a bromine atom instead of fluorine.
4-(Benzylthio)-6-iodocinnoline: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-(Benzylthio)-6-fluorocinnoline is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding interactions in biological systems, making it a valuable compound for various applications.
Biological Activity
4-(Benzylthio)-6-fluorocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological properties. The presence of a benzylthio group and a fluorine atom in the cinnoline framework enhances its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has been suggested that this compound interacts with various receptors, potentially modulating signal transduction pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, possibly through the disruption of microbial cell membranes or inhibition of essential enzymatic processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and function.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
In vitro studies assessing cytotoxicity have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's cytotoxic effects were evaluated using various assays, including MTT and Annexin V staining.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 µM |
MCF-7 (breast cancer) | 20 µM |
A549 (lung cancer) | 25 µM |
Case Studies
-
Study on Anticancer Activity :
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with mechanisms involving cell cycle arrest and induction of apoptosis through caspase activation. -
Antimicrobial Efficacy :
Another research effort focused on the antimicrobial properties of the compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antibiotics, particularly in treating infections caused by resistant bacteria. -
Pharmacokinetics and Toxicology :
Pharmacokinetic studies revealed that this compound is rapidly absorbed and metabolized in vivo, with a half-life suitable for therapeutic applications. Toxicological assessments indicated low toxicity at therapeutic doses, making it a promising candidate for further development.
Properties
IUPAC Name |
4-benzylsulfanyl-6-fluorocinnoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2S/c16-12-6-7-14-13(8-12)15(9-17-18-14)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOOIFIABJDQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN=NC3=C2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186284 | |
Record name | 4-(Benzylthio)-6-fluorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3259-43-6 | |
Record name | 4-Benzylthio-6-fluorocinnoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003259436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC66098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzylthio)-6-fluorocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BENZYLTHIO-6-FLUOROCINNOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45C9BQK5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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